Cas no 20754-21-6 (methyl 3-(4-chlorophenyl)prop-2-enoate)

methyl 3-(4-chlorophenyl)prop-2-enoate structure
20754-21-6 structure
Product Name:methyl 3-(4-chlorophenyl)prop-2-enoate
Numero CAS:20754-21-6
MF:C10H9ClO2
MW:196.630262136459
CID:1395982
PubChem ID:5314314
Update Time:2025-04-20

methyl 3-(4-chlorophenyl)prop-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)-
    • methyl 3-(4-chlorophenyl)prop-2-enoate
    • (E)-3-(4-chlorophenyl)-acrylic acid methyl ester
    • CS-0369105
    • Methyl p-chlorocinnamate
    • NSC155559
    • (2E)-3-(4-Chlorophenyl)-2-propenoic acid methyl ester
    • Cinnamic acid, p-chloro-, methyl ester
    • EN300-364933
    • (E)-methyl3-(4-chlorophenyl)acrylate
    • 7560-44-3
    • CS-W015691
    • BBL104052
    • NS00047755
    • CHEMBL2285934
    • ghl.PD_Mitscher_leg0.367
    • J-502043
    • 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester
    • C1672
    • NSC-155559
    • (E)-methyl 3-(4-chlorophenyl)acrylate
    • 20754-21-6
    • methyl (2E)-3-(4-chlorophenyl)prop-2-enoate
    • 4-Chlorocinnamic Acid Methyl Ester
    • DTXSID101194681
    • Methyl 3-(4-chlorophenyl)acrylate
    • (E)-3-(4-chloro-phenyl)-acrylic acid methyl ester
    • methyl (E)-3-(4-chlorophenyl)prop-2-enoate
    • AKOS005068361
    • STL557866
    • FS-4273
    • 3-(4-Chlorophenyl)-acrylic acid methyl ester
    • BP-12845
    • SCHEMBL198277
    • Methyl 4-chlorocinnamate
    • EINECS 231-451-3
    • A838459
    • NSC 155559
    • EN300-186970
    • Inchi: 1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
    • Chiave InChI: IIBXQGYKZKOORG-QPJJXVBHSA-N
    • Sorrisi: ClC1C=CC(/C=C/C(=O)OC)=CC=1

Proprietà calcolate

  • Massa esatta: 196.02917
  • Massa monoisotopica: 196.0291072g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.3

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Enamine
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Enamine
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